molecular formula C18H19NO B1293346 2-Azetidinomethyl-2'-methylbenzophenone CAS No. 898775-45-6

2-Azetidinomethyl-2'-methylbenzophenone

Cat. No. B1293346
CAS RN: 898775-45-6
M. Wt: 265.3 g/mol
InChI Key: VICRSNWOJNSVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azetidinomethyl-2'-methylbenzophenone is a compound that falls within the class of 2-azetidinones, which are four-membered β-lactam rings. These structures are of significant interest due to their presence in various biologically active compounds and pharmaceuticals. The synthesis and characterization of such compounds are crucial for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of 2-azetidinones, including compounds similar to 2-azetidinomethyl-2'-methylbenzophenone, can be achieved through several methods. One efficient route involves the use of 2,2'-dibenzothiazolyl disulfide as a reagent, which facilitates the formation of thioesters from alkox/aryloxy acetic acids. Subsequent condensation with titanium enolates derived from these esters and imines completes the synthesis of 2-azetidinones . Another approach includes the substitution of 2-aminobenzothiazole with different aromatic aldehydes to form Schiff bases, followed by cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of 2-azetidinones is characterized by a β-lactam ring, which is a four-membered cyclic amide. The structural elucidation of these compounds is typically confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HMQC, elemental analysis, and mass spectroscopy . These methods provide detailed information about the molecular framework and the substitution pattern on the azetidinone ring.

Chemical Reactions Analysis

2-Azetidinones can undergo a range of chemical reactions due to their reactive β-lactam ring. For instance, quaternization reactions can be performed on related structures, such as 2-aziridino-5-chlorobenzophenone, to yield quaternary ammonium compounds. These reactions are influenced by factors such as solvent and temperature, as evidenced by the varying rate constants for the conversion of 2-aziridino-5-chlorobenzophenone to 2-(N-β-iodoethyl-N-methyl)aminobenzophenone in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinones are influenced by their molecular structure. The β-lactam ring imparts a degree of strain to the molecule, affecting its reactivity and stability. The substituents on the azetidinone ring can further modify these properties, leading to variations in melting points, solubility, and reactivity. The precise physical and chemical properties of 2-azetidinomethyl-2'-methylbenzophenone would require experimental determination and are not detailed in the provided papers.

Mechanism of Action

The mechanism of action for 2-Azetidinomethyl-2’-methylbenzophenone is not explicitly mentioned in the retrieved data. It’s important to note that this compound is intended for research use only.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-2-4-9-16(14)18(20)17-10-5-3-8-15(17)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICRSNWOJNSVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643686
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-45-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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